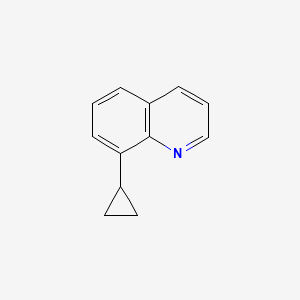

8-Cyclopropylquinoline

Descripción

8-Cyclopropylquinoline is a quinoline derivative featuring a cyclopropyl substituent at the 8-position of the heterocyclic core. The introduction of a cyclopropyl group at the 8-position enhances structural rigidity and modulates electronic properties, which may influence binding affinity and metabolic stability in drug discovery contexts .

Synthesis and Characterization: this compound (3d) is synthesized via cross-coupling of quinoline-8-yl mesylate with potassium cyclopropyltrifluoroborate using PdCl₂(COD) and RuPhos as catalysts. The product is isolated as a red oil and characterized by ¹H NMR, ¹³C NMR, FT-IR, and HRMS . Key spectral data include:

- ¹H NMR: Distinct shifts for cyclopropyl protons (δ ~1.0–2.0 ppm) and aromatic quinoline protons.

- ¹³C NMR: Signals for cyclopropyl carbons (~10–20 ppm) and quinoline carbons (~120–150 ppm).

This synthetic approach, funded by Qatar National Research Fund and NIGMS, ensures reproducibility and scalability .

Propiedades

Fórmula molecular |

C12H11N |

|---|---|

Peso molecular |

169.22 g/mol |

Nombre IUPAC |

8-cyclopropylquinoline |

InChI |

InChI=1S/C12H11N/c1-3-10-4-2-8-13-12(10)11(5-1)9-6-7-9/h1-5,8-9H,6-7H2 |

Clave InChI |

XAJSOPHBYUJCPR-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=CC=CC3=C2N=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 8-Ciclopropilquinolina normalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común es la síntesis de Friedländer, que implica la condensación de derivados de anilina con compuestos carbonílicos en presencia de catalizadores ácidos o básicos. El grupo ciclopropilo se puede introducir mediante reacciones de ciclopropanación utilizando reactivos como el diazometano o intermedios de ciclopropilcarbeno .

Métodos de producción industrial: La producción industrial de la 8-Ciclopropilquinolina puede implicar versiones optimizadas de las rutas sintéticas a escala de laboratorio. Estos métodos a menudo se centran en mejorar el rendimiento, reducir el tiempo de reacción y minimizar el uso de reactivos peligrosos. Se emplean técnicas como la síntesis asistida por microondas, reacciones sin disolvente y el uso de catalizadores reciclables para lograr procesos de producción más ecológicos y sostenibles .

Análisis De Reacciones Químicas

Tipos de reacciones: La 8-Ciclopropilquinolina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: La reducción de la 8-Ciclopropilquinolina puede producir derivados de tetrahidroquinolina utilizando agentes reductores como el hidruro de litio y aluminio o la hidrogenación catalítica.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Reducción: Hidruro de litio y aluminio, hidrogenación catalítica.

Sustitución: Halógenos, agentes nitrantes, agentes sulfatantes.

Principales productos formados:

Oxidación: N-óxidos de quinolina.

Reducción: Derivados de tetrahidroquinolina.

Sustitución: Derivados de quinolina halogenados, nitrados y sulfatados.

Aplicaciones Científicas De Investigación

La 8-Ciclopropilquinolina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.

Biología: Se investiga por sus potenciales propiedades antimicrobianas, antivirales y anticancerígenas.

Medicina: Se explora como un posible agente terapéutico para diversas enfermedades, incluidas las infecciones y el cáncer.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de colorantes y pigmentos.

Mecanismo De Acción

El mecanismo de acción de la 8-Ciclopropilquinolina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se sabe que los derivados de quinolina inhiben enzimas como la ADN girasa y la topoisomerasa IV, que son esenciales para la replicación del ADN bacteriano. Esta inhibición conduce a la interrupción de la división y el crecimiento de las células bacterianas. Además, el compuesto puede interactuar con iones metálicos, formando complejos que pueden interferir con varios procesos biológicos .

Compuestos similares:

Quinolina: El compuesto principal, conocido por su amplia gama de actividades biológicas.

8-Hidroxiquinolina: Un derivado con propiedades quelantes mejoradas y actividad biológica.

Ciprofloxacina: Un antibiótico fluoroquinolónico con un grupo ciclopropilo, conocido por su potente actividad antibacteriana.

Unicidad de la 8-Ciclopropilquinolina: La 8-Ciclopropilquinolina es única debido a la presencia del grupo ciclopropilo, que puede mejorar su estabilidad y actividad biológica en comparación con otros derivados de quinolina. Esta modificación estructural puede conducir a propiedades farmacocinéticas mejoradas y un espectro de actividad más amplio .

Comparación Con Compuestos Similares

Structural Analogues with Cyclopropyl Substituents

The following compounds share cyclopropyl groups but differ in their aromatic cores:

Key Differences :

- Aromatic Core: Quinoline (N-containing) vs. dibenzofuran (O-containing) vs. benzothiophene (S-containing). These cores influence electronic properties and binding interactions.

- Substituent Position: The 8-position in quinoline vs. 4-position in dibenzofuran/thiophene.

Substituent Effects: Cyclopropyl vs. Isopropyl

8-Isopropylquinoline (C₁₂H₁₃N, avg. mass 171.243) differs from this compound in substituent structure:

Implications :

- Cyclopropyl derivatives may exhibit better metabolic stability due to reduced oxidative susceptibility.

- Isopropyl groups could enhance membrane permeability but introduce steric bulk.

Positional Isomerism in Quinoline Derivatives

Evidence suggests that substituent position (6- vs. 8-) significantly impacts pharmacological similarity to reference drugs:

- 8-Quinoline derivatives show higher similarity to risperidone and ketanserin (CNS targets).

- 6-Quinoline derivatives align more closely with ziprasidone .

For this compound, the 8-position may optimize interactions with serotonin or dopamine receptors, though direct biological data are pending.

Complex Derivatives with Cyclopropyl Moieties

- 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline (C₁₇H₁₅ClN₂OS): Incorporates a cyclopropyl-thiazole hybrid, suggesting tailored kinase or antimicrobial targeting .

- 8-Bromo-5-(iso-propyl-d₇)-quinoline (C₁₂H₅BrD₇N): Deuterated isopropyl group enhances metabolic stability for pharmacokinetic studies .

Tables

Table 1: Physicochemical Comparison

| Compound | Core | Substituent | Molecular Formula | Molecular Weight | LogP* (Predicted) |

|---|---|---|---|---|---|

| This compound | Quinoline | Cyclopropyl | C₁₂H₁₁N | 169.23 | 3.2 |

| 8-Isopropylquinoline | Quinoline | Isopropyl | C₁₂H₁₃N | 171.24 | 3.5 |

| 4-Cyclopropyldibenzo[b,d]furan | Dibenzofuran | Cyclopropyl | C₁₃H₁₀O | 182.22 | 4.1 |

*LogP values estimated via ChemDraw.

Actividad Biológica

8-Cyclopropylquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the significant findings related to the biological activity of this compound, focusing on recent research, case studies, and potential applications in pharmacology.

This compound belongs to the class of compounds known as quinolines, which are characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The cyclopropyl group introduces unique steric and electronic properties that can influence the compound's biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects against various bacterial strains. In a study evaluating several derivatives of 8-hydroxyquinoline, it was found that compounds with cyclopropyl substitutions demonstrated enhanced antibacterial activity compared to their non-substituted counterparts.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| This compound | Escherichia coli | 8 µg/mL |

| 3-Cl-2-F derivative | Staphylococcus aureus | 2 µg/mL |

| 3,4,5-Cl derivative | Enterococcus faecalis | 4 µg/mL |

The study highlighted that the introduction of electron-withdrawing groups on the aromatic ring increased the lipophilicity and consequently enhanced the antibacterial activity of these derivatives .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Effects

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through mitochondrial pathways .

Antiviral Activity

Emerging research has pointed to the antiviral properties of this compound. Notably, derivatives have shown efficacy against viruses such as dengue and influenza. A study reported that certain derivatives exhibited up to 91% inhibition of H5N1 virus growth with low cytotoxicity .

Table 2: Antiviral Activity of this compound Derivatives

| Compound | Virus | Inhibition Percentage | Cytotoxicity (CC50) |

|---|---|---|---|

| 3-Cl-2-F derivative | H5N1 | 91% | >100 µM |

| Unsubstituted quinoline | Dengue | 75% | >50 µM |

The data suggest that modifications on the quinoline scaffold can significantly enhance antiviral efficacy while maintaining low toxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.